2-Isocyanatobenzoic acid
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Overview
Description
2-Isocyanatobenzoic acid is an organic compound with the molecular formula C8H5NO3 It is characterized by the presence of an isocyanate group (-N=C=O) attached to the benzene ring of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoic acid with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{2-Aminobenzoic acid} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient reagents to minimize the hazards associated with phosgene. Alternative methods may include the use of triphosgene or other phosgene substitutes.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2-Aminobenzoic acid.
Substitution: Urea derivatives.
Scientific Research Applications
2-Isocyanatobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and protein modifications.
Medicine: Research into potential therapeutic agents often involves derivatives of this compound.
Industry: It is employed in the production of polymers and resins, particularly in the development of specialty materials.
Mechanism of Action
The mechanism of action of 2-isocyanatobenzoic acid primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses and modifications.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor by modifying active sites of enzymes.
Protein Modification: It can react with amino acid residues in proteins, leading to changes in protein function and activity.
Comparison with Similar Compounds
2-Aminobenzoic acid: The precursor to 2-isocyanatobenzoic acid.
Benzoic acid: A simpler aromatic carboxylic acid.
2-Iodobenzoic acid: Another derivative of benzoic acid with different reactivity.
Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other benzoic acid derivatives. This reactivity makes it valuable in the synthesis of urea derivatives and other specialized compounds.
Properties
IUPAC Name |
2-isocyanatobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHOVHEPUDNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622218 |
Source
|
Record name | 2-Isocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62763-85-3 |
Source
|
Record name | 2-Isocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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